2-[(3-Fluorobenzyl)amino]benzenesulfonamide
Description
2-[(3-Fluorobenzyl)amino]benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluorobenzylamino substituent at the 2-position of the benzene ring. The 3-fluorobenzyl group introduces electron-withdrawing properties, which may enhance binding affinity to target proteins or improve metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-5-3-4-10(8-11)9-16-12-6-1-2-7-13(12)19(15,17)18/h1-8,16H,9H2,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICQAIHONVBOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorobenzyl)amino]benzenesulfonamide typically involves the reaction of 3-fluorobenzylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorobenzyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(3-Fluorobenzyl)amino]benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, leading to the development of novel compounds with desired properties.
Biology
The biological activity of this compound has been a focal point in several studies:
- Antimicrobial Activity : Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anticancer Potential : Several studies have highlighted the anticancer properties of sulfonamide derivatives. For example, compounds designed with similar structures have demonstrated potent activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural characteristics make it suitable for developing drugs targeting specific diseases, including infections and cancers.
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5.08 µM to 5.19 µM against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests that modifications in the benzyl group can enhance antimicrobial potency.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, certain synthesized analogues showed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM). This indicates that compounds derived from similar structures may provide effective alternatives in cancer treatment .
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs in Kinase Inhibition and Drug Development
highlights quinazoline-based sulfonamides with 3-fluorobenzyloxy groups (e.g., 10v , 10w ), which inhibit kinases with varying yields (12.5%–54.5%) . The 3-fluorobenzyl moiety in these compounds likely enhances target affinity through hydrophobic interactions or halogen bonding. Similarly, Safinamide mesylate () incorporates a 3-fluorobenzyloxy group linked to a propanamide scaffold, demonstrating clinical efficacy in Parkinson’s disease . These examples suggest that fluorination at the benzyl position improves pharmacokinetic properties, such as blood-brain barrier penetration.
Table 2: Fluorinated Benzenesulfonamide Derivatives
| Compound | Structure | Yield (%) | Biological Target | Key Feature |
|---|---|---|---|---|
| 10v | Quinazoline-linked sulfonamide | 35 | Kinase | 3-Fluorobenzyloxy group |
| 10w | Quinazoline with tert-butyl group | 12.5 | Kinase | Bulky substituent |
| Safinamide | Propanamide-linked sulfonamide | N/A | MAO-B inhibitor | 3-Fluorobenzyloxy, clinical use |
Anti-Tumor Activity of Benzenesulfonamide Analogs
reports benzenesulfonamides with hydrazineyl or thiadiazole substituents (e.g., AL106) showing potent anti-glioblastoma (GBM) activity (IC50 = 0.1750) . While 2-[(3-Fluorobenzyl)amino]benzenesulfonamide’s anti-GBM data are unavailable, the fluorine atom’s electron-withdrawing nature may enhance cytotoxicity compared to electron-donating groups (e.g., methoxy in Compound 12).
Table 3: Anti-GBM Activity of Selected Compounds ()
| Compound | IC50 | Substituent |
|---|---|---|
| AL34 | 0.5644 | Hydroxybenzylidene-thiadiazole |
| AL106 | 0.1750 | Hydrazineyl-cyclohexylidene |
Positional Isomerism and Scaffold Diversity
- Positional Effects : The 2-substitution in the target compound contrasts with 4-substituted analogs (). This positional difference may alter steric hindrance or hydrogen-bonding patterns in enzyme active sites.
- Scaffold Flexibility : Compounds like 23c () include morpholine groups, enhancing solubility and target selectivity . The target compound’s simpler structure may favor synthetic accessibility but limit tunability.
Key Research Findings and Implications
Fluorine’s Role : The 3-fluorobenzyl group improves binding through hydrophobic/electrostatic interactions, as seen in kinase inhibitors () and Safinamide .
Synthetic Challenges : Yields for fluorinated analogs vary widely (12.5%–94%), suggesting that steric bulk or reaction conditions impact efficiency .
Biological Potency : Electron-withdrawing substituents (e.g., nitro, fluorine) correlate with enhanced activity in enzyme inhibition and antitumor models .
Biological Activity
2-[(3-Fluorobenzyl)amino]benzenesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 3-fluorobenzylamino group. Its molecular formula is C13H13FN2O2S, and it has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with benzenesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions include:
- Solvent : Dichloromethane or suitable organic solvent
- Temperature : Room temperature to reflux
- Reaction Time : Several hours to overnight
This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. A notable study demonstrated that benzene-sulfonamide derivatives could inhibit the invasion of melanoma cells in vitro. The most potent analogs showed IC50 values around 9 nM against autotaxin (ATX), an enzyme implicated in cancer metastasis .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| This compound | A2058 Melanoma | ~32 |
| Compound 3b | Breast Cancer (4T1) | ~84 |
| Compound 14 | B16 Melanoma | ~35 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. Specifically, it acts as a competitive inhibitor of autotaxin, which plays a role in cancer progression and inflammation. This competitive inhibition has implications for developing therapeutic strategies against cancer metastasis .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes like autotaxin by binding to the active site, preventing substrate interaction.
- Receptor Modulation : The compound may modulate G protein-coupled receptors involved in cell signaling pathways related to growth and metastasis.
Case Studies
- Melanoma Inhibition Study : A study reported that compounds derived from the benzene-sulfonamide scaffold significantly reduced the invasion of A2058 melanoma cells. The lead compound demonstrated an IC50 value of approximately 9 nM, indicating high potency .
- Breast Cancer Resistance : Another investigation revealed that certain derivatives could reduce chemotherapeutic resistance in breast cancer stem-like cells when treated with paclitaxel, showcasing the compound's potential in overcoming drug resistance .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Structure Variation | Notable Activity |
|---|---|---|
| 2-[(4-Fluorobenzyl)amino]benzenesulfonamide | Different fluorine position | Antimicrobial |
| 2-[(3-Chlorobenzyl)amino]benzenesulfonamide | Chlorine instead of fluorine | Anticancer |
| 2-[(3-Methylbenzyl)amino]benzenesulfonamide | Methyl group substitution | Potential COX-2 inhibition |
Q & A
Q. Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 3-Fluorobenzylamine, Et₃N | DCM | 0–25°C | 70–85% |
Advanced: How can researchers analyze tautomerism and conformational dynamics in this compound?
- X-ray Crystallography : Resolves solid-state tautomeric forms (e.g., enol-imine vs. keto-amine). For example, identified an enol-imine tautomer stabilized by intramolecular hydrogen bonding .
- DFT Calculations : Predicts energy barriers for tautomerization. In , the enol-imine → keto-amine transition was thermodynamically unfavorable (ΔG > 0) in both gas and solvent phases .
- Solvent Studies : Polar solvents (e.g., DMSO) stabilize charged intermediates, altering tautomer ratios .
Advanced: How to resolve contradictions between experimental and computational data in molecular modeling studies?
- Validation of Methods : Compare multiple computational models (e.g., DFT vs. MP2) with experimental data (e.g., bond lengths from X-ray). found a <0.05 Å deviation between DFT-predicted and crystallographic bond lengths .
- Error Analysis : Assess basis set limitations (e.g., 6-311++G(d,p) vs. larger sets) and solvent model accuracy (e.g., PCM approximation).
- Dynamic Simulations : Use molecular dynamics (MD) to account for conformational flexibility not captured in static models .
Methodological: What spectroscopic and analytical techniques are essential for characterizing this compound?
Mechanism: How does this compound act as an enzyme inhibitor?
- Binding Mode : The sulfonamide group coordinates with Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase), while the fluorobenzyl moiety occupies hydrophobic pockets .
- Structure-Activity Relationship (SAR) :
- Fluorine Position : 3-F substitution optimizes steric and electronic effects for target binding .
- Sulfonamide Modifications : N-alkylation reduces potency, highlighting the importance of the free NH group .
- Kinetic Studies : Use stopped-flow assays to measure inhibition constants (e.g., Kᵢ < 100 nM for high-affinity targets) .
Advanced: What strategies optimize the compound’s selectivity for specific biological targets?
- Pharmacophore Modeling : Map electrostatic and steric features to avoid off-target interactions (e.g., with serum albumin) .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target enzyme interactions .
- Covalent Modification : Introduce photoaffinity labels (e.g., diazirine) for target identification via click chemistry .
Data Contradiction: How to address discrepancies in reported enzyme inhibition potencies?
- Assay Conditions : Control pH, temperature, and ionic strength, as sulfonamide-Zn²⁺ binding is pH-sensitive .
- Enzyme Isoforms : Test against specific isoforms (e.g., CA II vs. CA IX) to clarify selectivity .
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to reference inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
